
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system fused with a tetrahydro ring and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline typically involves the condensation of 4-methylbenzaldehyde with 1,2-diaminocyclohexane. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)quinoxaline
- 2-(4-Methylphenyl)-1,2,3,4-tetrahydroquinoxaline
- 2-(4-Methylphenyl)-1-oxoquinoxaline
Uniqueness
2-(4-Methylphenyl)-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoxaline is unique due to its specific structural features, such as the presence of a tetrahydro ring fused with the quinoxaline ring and the 4-methylphenyl group. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
922525-18-6 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-1-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium |
InChI |
InChI=1S/C15H16N2O/c1-11-6-8-12(9-7-11)15-10-16-13-4-2-3-5-14(13)17(15)18/h6-10H,2-5H2,1H3 |
Clé InChI |
HZESHMOAGQFHHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C3CCCCC3=[N+]2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


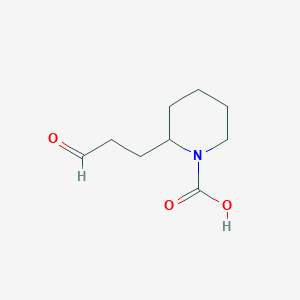

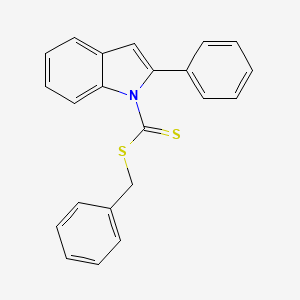
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)

![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)
![3-({[(Pyridin-3-yl)methyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B14200390.png)

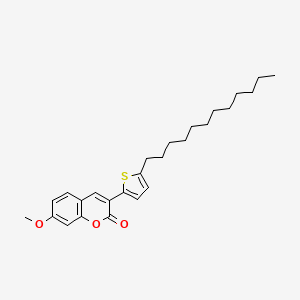

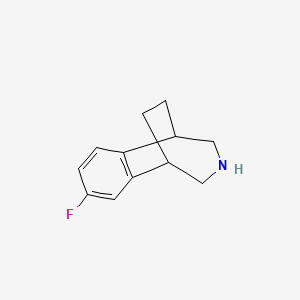
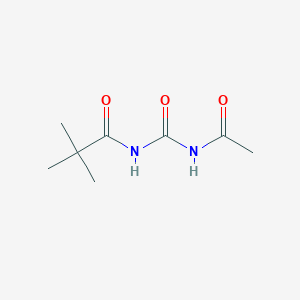
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)

